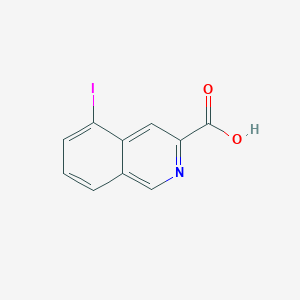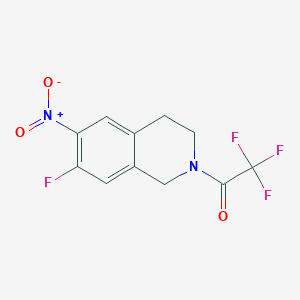
5-Chloro-3-fluoroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅ClFN and a molecular weight of 181.59 g/mol . It is a derivative of isoquinoline, which is a structural isomer of quinoline. The presence of both chlorine and fluorine atoms in the isoquinoline ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoroisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring . Another method includes the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring through halogenation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions using suitable catalysts and reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free reaction conditions are also explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to the formation of quinoline derivatives .
Aplicaciones Científicas De Investigación
5-Chloro-3-fluoroisoquinoline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially leading to unique bioactivities . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroisoquinoline: Similar in structure but lacks the chlorine atom.
3-Chloroisoquinoline: Similar in structure but lacks the fluorine atom.
5-Chloro-3-methylisoquinoline: Similar in structure but has a methyl group instead of a fluorine atom.
Uniqueness
5-Chloro-3-fluoroisoquinoline is unique due to the presence of both chlorine and fluorine atoms in the isoquinoline ring. This dual substitution imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H5ClFN |
|---|---|
Peso molecular |
181.59 g/mol |
Nombre IUPAC |
5-chloro-3-fluoroisoquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H |
Clave InChI |
GLYIAZMOJVKPAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(C=C2C(=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677187.png)



![9-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13677215.png)





![1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B13677252.png)
